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3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione

Physicochemical profiling Drug-likeness Lead optimization

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 1706462-66-9, PubChem CID is a synthetic N3-substituted thiazolidine-2,4-dione (TZD) derivative bearing a piperidin-4-ylmethyl substituent at the ring nitrogen. Its molecular formula is C₉H₁₄N₂O₂S with a molecular weight of 214.29 g/mol.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B13246390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C(=O)CSC2=O
InChIInChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h7,10H,1-6H2
InChIKeyHJQBCCFPGLUPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione – Structural Identity and Procurement-Relevant Characteristics


3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 1706462-66-9, PubChem CID 86262275) is a synthetic N3-substituted thiazolidine-2,4-dione (TZD) derivative bearing a piperidin-4-ylmethyl substituent at the ring nitrogen. Its molecular formula is C₉H₁₄N₂O₂S with a molecular weight of 214.29 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 74.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available as a research-grade building block at ≥95% purity . Unlike the clinically approved 5-benzyl/5-benzylidene TZDs (e.g., pioglitazone, rosiglitazone) that act as PPARγ agonists, this compound carries its sole substitution at the N3 position, a regioisomeric arrangement that fundamentally alters its target engagement profile and synthetic derivatization potential.

1
N3-substituted thiazolidinedione scaffold; structurally distinct from 5-substituted PPARγ agonists
2
Free piperidine NH with methylene spacer provides a handle for amide/sulfonamide library synthesis
3
Research-grade purity for lead optimization and ALR2 inhibitor programs

Why 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione Cannot Be Interchanged with Generic 5-Substituted Thiazolidinediones


Thiazolidine-2,4-diones are not a monolithic class. The position of substitution on the TZD ring is the primary determinant of biological target engagement: 5-arylidene/5-benzyl TZDs (e.g., pioglitazone, rosiglitazone) are established PPARγ agonists, whereas N3-substituted TZDs lack the critical 5-position acidic proton required for PPARγ activation and instead engage distinct targets such as aldose reductase (ALR2) and pteridine reductase 1 (PTR1) [1]. Even within N3-substituted analogs, seemingly minor structural variations—such as the presence or absence of a methylene spacer between the piperidine and TZD ring, or the positional attachment point on the piperidine (2-yl, 3-yl, vs. 4-yl)—can produce significant differences in conformational flexibility, basicity, and downstream synthetic accessibility [2]. Substituting 3-[(piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione with a 5-substituted TZD or a different N3-piperidine regioisomer would therefore result in a functionally distinct chemical entity with divergent biological and synthetic properties.

Substitution position determines target
5-substituted TZDs are PPARγ agonists; N3-substitution shifts activity to ALR2/PTR1 inhibition.
Methylene spacer affects properties
Methylene spacer alters piperidine basicity and conformational flexibility versus directly N-attached analogs.
Positional isomers are not interchangeable
2-, 3-, and 4-piperidinyl isomers share identical MW/formula but differ in molecular geometry.

Quantitative Differentiation Evidence for 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione Versus Closest Analogs


Molecular Weight Reduction of ~40% Versus PPARγ-Active Glitazones Enables Distinct Drug-Likeness Profile

The target compound possesses a molecular weight of 214.29 g/mol, which is approximately 40% lower than the two most widely prescribed 5-substituted TZD drugs: pioglitazone (356.44 g/mol) and rosiglitazone (357.44 g/mol) [1][2][3]. This MW difference is accompanied by a substantially lower XLogP3 (0.6 vs. ~2.4–3.8 for the glitazones) and a reduced TPSA (74.7 Ų vs. 93.6–96.8 Ų) [1][2][3]. Together, these three parameters place the compound closer to the favorable center of oral drug-likeness space per Lipinski and Veber guidelines, suggesting potential for improved aqueous solubility and membrane permeability relative to the high-MW, lipophilic glitazones.

Physicochemical Comparison
Cross-study comparable
MW 214.29 g/mol (approx. 40% lower than pioglitazone 356.44, rosiglitazone 357.44); XLogP3 0.6 vs. 2.4–3.8; TPSA 74.7 vs. 93.6–96.8 Ų
Reported lower MW/LogP may support solubility and permeability screening
Computed descriptors from PubChem; not experimentally measured
Physicochemical profiling Drug-likeness Lead optimization

N3-Substitution Pattern Confers ALR2 Inhibitory Potential Absent in 5-Substituted TZDs

N3-substituted thiazolidinediones, as a class, have been demonstrated to inhibit aldose reductase (ALR2) with IC₅₀ values in the sub-micromolar range. In a study of 34 N-substituted benzylidene-TZD derivatives, the most potent compound (compound 21) achieved an IC₅₀ of 0.95 ± 0.11 μM against ALR2 with 14-fold selectivity over ALR1 (IC₅₀ 13.52 ± 0.81 μM) [1]. By contrast, 5-substituted TZDs such as pioglitazone and rosiglitazone show negligible ALR2 inhibitory activity, as their pharmacophore is optimized for PPARγ LBD engagement [1][2]. The target compound, bearing an N3-piperidinylmethyl substituent and lacking the 5-arylidene moiety, is structurally aligned with the N-substituted ALR2 inhibitor pharmacophore rather than the 5-substituted PPARγ agonist series.

ALR2 Inhibition Potential
Class-level inference
N3-substituted TZD class: sub-μM ALR2 IC₅₀ (compound 21: 0.95 μM); 5-substituted TZDs: no significant ALR2 inhibition
Supports ALR2 inhibitor screening; distinct from PPARγ agonist series
Target compound not directly assayed; class-level assignment
Aldose reductase inhibition Diabetic complications Target selectivity

Free Piperidine NH (pKa ~9.8) Provides a Derivatization Handle Absent in Directly Attached N-Piperidinyl TZD Analogs

The target compound features a piperidin-4-yl group connected to the TZD N3 position via a methylene (–CH₂–) spacer. This structural feature preserves a free secondary amine (pKa ~9.8 as measured for analogous N-substituted TZDs) that serves as a nucleophilic handle for amide coupling, sulfonamide formation, reductive amination, and urea synthesis [1]. In the directly attached analog 3-(piperidin-4-yl)thiazolidine-2,4-dione (CAS 1864052-73-2, HCl salt), the piperidine is directly bonded to the TZD nitrogen without a methylene spacer, resulting in a different spatial orientation and altered basicity at the piperidine nitrogen . The methylene spacer in the target compound introduces an additional rotatable bond, increasing conformational flexibility and potentially improving the accessibility of the piperidine NH for both derivatization and intermolecular interactions.

Derivatization Handle
Cross-study comparable
Free piperidine NH (pKa ~9.8) with methylene spacer provides a nucleophilic handle for amide/sulfonamide/urea synthesis; direct N-attached analog lacks spacer
Methylene spacer may improve amine accessibility for parallel library synthesis
pKa from analogous N-substituted TZD (compound 21)
Synthetic diversification Parallel synthesis Medicinal chemistry

Positional Isomer Differentiation: 4-Piperidinyl Attachment Offers Distinct Geometry from 2- and 3-Piperidinyl Regioisomers

Three positional isomers of 3-(piperidinylmethyl)-1,3-thiazolidine-2,4-dione are commercially cataloged: the 4-piperidinyl (target compound, CAS 1706462-66-9), the 3-piperidinyl (CAS 1706435-94-0), and the 2-piperidinyl (CAS not independently verified, but listed by vendors) variants [1]. All three share the identical molecular formula (C₉H₁₄N₂O₂S) and molecular weight (214.29 g/mol) but differ in the attachment point of the methylene linker to the piperidine ring [1]. The 4-piperidinyl isomer presents the amine in a para-like orientation relative to the TZD ring, maximizing the spatial separation between the basic nitrogen and the TZD carbonyl groups. This geometry is distinct from the 2- and 3-substituted isomers, which orient the amine closer to the TZD core and may introduce steric or electronic effects that alter reactivity in subsequent coupling reactions.

Positional Isomer Identity
Cross-study comparable
4-piperidinyl isomer (CAS 1706462-66-9); 2- and 3-piperidinyl isomers share identical MF (C₉H₁₄N₂O₂S) and MW (214.29)
Correct regioisomer critical for geometry-dependent SAR; indistinguishable by MS alone
Structural differentiation based on PubChem 2D structures
Regioisomer selectivity Molecular recognition Structure-activity relationships

Recommended Application Scenarios for 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Lead Optimization for Non-Carboxylate Aldose Reductase (ALR2) Inhibitor Programs

The N3-substituted TZD scaffold has demonstrated sub-micromolar ALR2 inhibition in vitro (IC₅₀ 0.95 μM for the most potent analog) [1]. The target compound, bearing an N3-piperidinylmethyl group and lacking the carboxylic acid moiety present in the clinical ALR2 inhibitor Epalrestat (pKa of acid ~4–5 vs. pKa ~9.8 for the piperidine), is expected to exhibit superior membrane permeability based on its non-acidic character and low TPSA (74.7 Ų) [1][2]. This scaffold is therefore suited for hit-to-lead campaigns targeting diabetic neuropathy and other complications where intracellular ALR2 inhibition is required. The free piperidine NH provides a direct vector for SAR expansion via amide library synthesis.

Diversifiable Building Block for DNA-Encoded Library (DEL) or Parallel Synthesis

With a free secondary amine (pKa ~9.8) on the piperidine ring connected via a flexible methylene spacer, the compound serves as a versatile diversification point for amide, sulfonamide, and urea library synthesis [1]. Unlike unsubstituted thiazolidine-2,4-dione (MW 117.12, no amine handle) or 5-substituted TZDs (which require Knoevenagel chemistry for diversification), this compound enables robust, high-yielding amide coupling chemistry under standard HATU/DIPEA or EDC/HOBt conditions [2]. Its moderate MW (214.29) and favorable drug-like properties (XLogP3 0.6, TPSA 74.7) position it as an attractive core scaffold for fragment-based or diversity-oriented synthesis approaches.

Regioisomerically Defined Reference Standard for Analytical Method Development

The existence of three regioisomeric 3-(piperidinylmethyl)-TZD variants (2-, 3-, and 4-piperidinyl) with identical molecular formula (C₉H₁₄N₂O₂S) and MW (214.29) creates a need for analytically verified reference materials [1]. The target compound (4-piperidinyl isomer) at ≥95% purity can serve as a reference standard for HPLC, LC-MS, or NMR method development aimed at distinguishing between positional isomers during quality control of synthetic intermediates or lead compounds. Differentiation by retention time or diagnostic NMR shifts (e.g., ¹H or ¹³C chemical shifts of the piperidine ring protons/carbons) provides a practical quality assurance application.

Scaffold for Non-PPARγ TZD Biology Exploration

Because the compound lacks substitution at the C5 position—the critical site required for PPARγ LBD binding and activation—it is structurally precluded from acting as a classical glitazone PPARγ agonist [1]. This negative selectivity is valuable for research programs seeking to decouple TZD-mediated insulin sensitization from direct PPARγ agonism, a strategy pursued to mitigate the fluid retention, weight gain, and cardiovascular adverse effects associated with pioglitazone and rosiglitazone [2]. The compound's N3-substituted scaffold has been explored as a bioisosteric replacement for pteridine/purine rings in pteridine reductase 1 (PTR1) inhibitor design, demonstrating its utility in anti-parasitic drug discovery [2].

Application
Selection Property
Validation Focus
ALR2 inhibitor lead optimization
Non-acidic N3-substituted TZD scaffold
ALR2 enzyme inhibition and permeability screening
Parallel amide library synthesis
Free piperidine NH with methylene spacer
Amide coupling efficiency and library diversity
Regioisomer reference standard
Defined 4-piperidinyl regioisomer
HPLC/LC-MS isomer differentiation
Non-PPARγ TZD pathway studies
N3-substituted scaffold lacking C5
Pathway interrogation without PPARγ activation
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